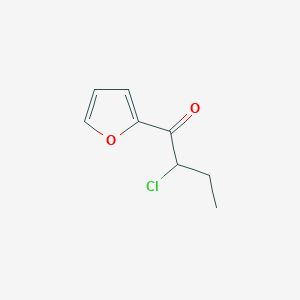

2-Chloro-1-(furan-2-yl)butan-1-one

Description

2-Chloro-1-(furan-2-yl)butan-1-one is a chloro-substituted ketone featuring a furan heterocycle. Chloro ketones are versatile intermediates in organic synthesis, often employed in pharmaceuticals, agrochemicals, and materials science due to their reactivity at the carbonyl and halogenated positions .

Properties

CAS No. |

106430-53-9 |

|---|---|

Molecular Formula |

C8H9ClO2 |

Molecular Weight |

172.61 g/mol |

IUPAC Name |

2-chloro-1-(furan-2-yl)butan-1-one |

InChI |

InChI=1S/C8H9ClO2/c1-2-6(9)8(10)7-4-3-5-11-7/h3-6H,2H2,1H3 |

InChI Key |

TXTBPGPFVXBPOR-UHFFFAOYSA-N |

SMILES |

CCC(C(=O)C1=CC=CO1)Cl |

Canonical SMILES |

CCC(C(=O)C1=CC=CO1)Cl |

Synonyms |

1-Butanone, 2-chloro-1-(2-furanyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- Electron-withdrawing groups (e.g., trifluoromethylthio in 4p) enhance electrophilicity at the carbonyl, facilitating nucleophilic attacks, whereas electron-donating groups (e.g., methoxy in 5a) may stabilize intermediates .

- Bromo analogs (e.g., 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one) exhibit distinct reactivity in halogen-exchange reactions compared to chloro derivatives .

Heterocyclic Influence :

Synthetic Efficiency :

Physicochemical and Application-Based Comparisons

Thermal Stability :

- Applications: Pharmaceutical Intermediates: Pyrazole derivatives (e.g., 5a) are prevalent in drug discovery due to their bioactive cores . Photoinitiators: Structurally distinct butanones like Irgacure 379 (2-(4-Methylbenzyl)-2-(dimethylamino)-1-(4-morpholinophenyl)butan-1-one) are used in UV-curing applications, highlighting the role of amine and morpholine groups in photochemistry . Research Reagents: Bromo-chloro derivatives (e.g., ) serve as alkylating agents or cross-coupling precursors.

Spectral and Electronic Properties

- IR Spectroscopy :

- NMR Trends :

- Protons near electronegative groups (e.g., trifluoromethylthio in 4p) experience deshielding, as seen in δ 7.75 (s, 1H) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.